molecular formula C8H13NOS B13217832 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

Cat. No.: B13217832
M. Wt: 171.26 g/mol
InChI Key: ZFXLKANEOJNLEZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a propanol side chain. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the reaction of 4-methylthiazole with appropriate reagents to introduce the propanol side chain. One common method involves the alkylation of 4-methylthiazole with 2-bromo-1-propanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of various chemicals, including dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative without the propanol side chain.

    2-Amino-4-methylthiazole: Contains an amino group instead of the propanol side chain.

    4-Methyl-2-thiazolylamine: Similar structure but with an amine group.

Uniqueness

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol is unique due to the presence of both a thiazole ring and a propanol side chain. This combination imparts specific chemical and biological properties that are not found in simpler thiazole derivatives. The propanol side chain can participate in additional chemical reactions, expanding the compound’s versatility in synthetic and biological applications .

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

2-methyl-1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-5(2)7(10)8-9-6(3)4-11-8/h4-5,7,10H,1-3H3

InChI Key

ZFXLKANEOJNLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(C(C)C)O

Origin of Product

United States

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